Desethyl Vardenafil Dihydrochloride
Description
Properties
Molecular Formula |
C₂₁H₃₀Cl₂N₆O₄S |
|---|---|
Molecular Weight |
533.47 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Desethyl Vardenafil is produced through the metabolic action of cytochrome P450 enzymes on Vardenafil. It retains pharmacological activity as a PDE5 inhibitor, which means it can also promote vasodilation and increase blood flow, particularly in the corpus cavernosum during sexual stimulation.
Clinical Applications
Desethyl Vardenafil Dihydrochloride has several clinical applications, particularly in the treatment of erectile dysfunction. Its effectiveness extends to specific patient populations:
- Diabetic Patients : Studies indicate that both Vardenafil and its metabolite are effective in improving erectile function in diabetic men.
- Post-Prostatectomy Patients : Research supports the use of PDE5 inhibitors in men who have undergone prostate surgery, with Desethyl Vardenafil showing promise in restoring erectile function.
Case Studies
- Efficacy in Diabetic Patients : A study demonstrated that Desethyl Vardenafil significantly improved erectile function scores compared to placebo in men with diabetes mellitus.
- Post-Prostatectomy Recovery : Another clinical trial showed that patients receiving Desethyl Vardenafil had better recovery rates of erectile function post-surgery compared to those who did not receive treatment.
Analytical Methods
The analysis of this compound is crucial for understanding its pharmacokinetics and therapeutic efficacy. Various analytical techniques have been employed:
| Method | Description | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Used for quantifying levels in biological samples | Monitoring drug levels in clinical studies |
| Mass Spectrometry | Provides structural information and quantification | Identifying metabolites and pharmacokinetic studies |
| Nuclear Magnetic Resonance (NMR) | Used for structural elucidation | Confirming the identity of the compound |
Safety Profile
Desethyl Vardenafil is generally well-tolerated, with a safety profile similar to that of Vardenafil. Common side effects include headache, flushing, and dyspepsia. Serious adverse effects are rare but can include prolonged erections and cardiovascular events.
Summary of Side Effects
- Common : Headache, flushing, dyspepsia
- Serious : Prolonged erection (priapism), sudden vision loss
Comparison with Similar Compounds
Structural and Pharmacological Similarities
Table 1: Key Structural and Pharmacological Properties
Notes:
- Desethyl vardenafil lacks the ethyl group on the piperazine ring, reducing its lipophilicity compared to vardenafil .
- Sildenafil and tadalafil differ in core structure (pyrazolopyrimidine vs. β-carboline), influencing selectivity and half-life .
Pharmacokinetic and Therapeutic Differences
Table 2: Pharmacokinetic Parameters
Key Findings:
- Vardenafil and its desethyl metabolite exhibit rapid absorption (Tmax ≤2 hours), but vardenafil’s blood pressure-lowering effects are more pronounced due to acute vasodilation .
- Tadalafil ’s prolonged half-life allows for once-daily dosing, unlike other PDE5 inhibitors .
Analytical and Quality Control Comparisons
Table 3: Detection Methods and Purity Standards
Notes:
- Raman spectroscopy effectively discriminates falsified vardenafil and tadalafil but struggles with some sildenafil variants due to spectral overlap .
- Thermal analysis (DSC) confirms high purity (>99.95%) in vardenafil and sildenafil, critical for manufacturing compliance .
Metabolic and Clinical Implications
- Desethyl vardenafil is a minor metabolite, contributing to vardenafil’s overall efficacy and safety profile.
- Sildenafil ’s broader PDE6 inhibition (retinal isoform) explains its association with visual side effects, unlike vardenafil and tadalafil .
Preparation Methods
Chlorosulfonation of Imidazotriazinone Precursors
The synthesis of this compound begins with the chlorosulfonation of an imidazotriazinone precursor. In a method analogous to vardenafil monohydrochloride trihydrate synthesis, sulfurochloridic acid (HSO₃Cl) reacts with imidazotriazinone in thionyl chloride (SOCl₂) under reflux conditions. Elevated temperatures (75°C) accelerate the reaction, reducing completion time to 1.5 hours compared to traditional low-temperature methods. The molar ratio of imidazotriazinone, sulfurochloridic acid, and thionyl chloride is critical, with optimal results observed at 1:2.7:11.
Post-reaction, thionyl chloride is removed via vacuum distillation, and residual solvents are eliminated using aprotic solvents like toluene or methyltetrahydrofuran. This step ensures the intermediate sulfonyl chloride is free from hydrolytic byproducts, which could compromise downstream reactions.
Amidation and Cyclization Reactions
The sulfonyl chloride intermediate undergoes amidation with N-ethylpiperazine. In vardenafil synthesis, this step achieves >99% conversion when conducted under reflux with vigorous stirring. For desethyl analogs, substituting N-ethylpiperazine with a desethylated amine (e.g., piperazine) necessitates adjusted stoichiometry and extended reaction times to account for reduced nucleophilicity.
Post-amidation, the crude product is extracted into an organic solvent (e.g., dichloromethane) and washed with water to remove acidic residues. The organic phase is then treated with hydrochloric acid to protonate the free base, forming the dihydrochloride salt. pH adjustments to 1.5–2.0 facilitate phase separation, with the aqueous phase containing the protonated product.
Crystallization and Polymorph Control
Anhydrous Intermediate Formation
Isolating this compound in a pure crystalline form requires controlled precipitation. A method adapted from vardenafil monohydrochloride trihydrate synthesis involves dissolving the free base in acetone, adding concentrated HCl, and precipitating an anhydrous intermediate. This intermediate, characterized by a melting point of 234°C and a distinct X-ray powder diffraction (XRPD) pattern (Fig. 3 in US20160311827A1), serves as a precursor for the trihydrate form.
For dihydrochloride salts, water-miscible solvents like acetone are preferred due to their ability to stabilize ionic intermediates. Stirring the anhydrous intermediate with water at 0–5°C for 4–12 hours yields the trihydrate form, which is filtered, washed with cold acetone, and vacuum-dried below 35°C.
Solvent and Temperature Optimization
The choice of solvent significantly impacts crystal morphology and hydration state. Patent WO2013075680A1 demonstrates that acetone/water mixtures (25–50% acetone) maximize the solubility of vardenafil hydrochloride trihydrate, enabling high-yield crystallization. For desethyl variants, analogous solvent systems may require adjustments to accommodate differences in hydrophobicity.
Analytical Characterization and Quality Control
Spectroscopic and Thermal Analysis
XRPD and differential scanning calorimetry (DSC) are critical for confirming polymorphic purity. The anhydrous intermediate of vardenafil monohydrochloride exhibits characteristic peaks at d-spacings of 6.2 Å, 4.7 Å, and 3.8 Å, while the trihydrate form shows distinct endothermic peaks at 234°C. this compound would require similar profiling to validate its crystalline structure.
Impurity Profiling
High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and detect byproducts. In vardenafil synthesis, HPLC ensures >99% conversion during amidation. For desethyl analogs, method validation must account for potential deethylation byproducts and residual solvents.
Yield Optimization and Scalability
Reaction Efficiency Enhancements
Challenges in this compound Synthesis
Structural Instability
The absence of the ethyl group in desethyl vardenafil may reduce steric hindrance, increasing susceptibility to oxidative degradation. Stabilizing agents like antioxidants (e.g., BHT) or inert atmosphere processing could mitigate this issue.
Regulatory and Pharmacopeial Standards
Meeting pharmaceutical purity standards (e.g., USP, EP) requires stringent control over residual solvents (ICH Q3C guidelines) and polymorphic consistency. Patent US20160311827A1 emphasizes the importance of reproducible XRPD patterns for regulatory compliance .
Q & A
Q. Advanced
- Cardiovascular Safety: Use isolated rat aortic rings to assess PDE1/3-mediated vasodilation at 10–100 µM .
- Retinal Toxicity: Evaluate PDE6 inhibition in bovine rod outer segment assays; IC50 >100 nM indicates low risk .
- Hepatotoxicity: Perform ATP-based viability assays in HepG2 cells exposed to 1–50 µM for 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
